molecular formula C17H23N7OS B2509455 4-{6-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine CAS No. 2415492-18-9

4-{6-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine

Cat. No.: B2509455
CAS No.: 2415492-18-9
M. Wt: 373.48
InChI Key: TVFKQFWLMQYATJ-UHFFFAOYSA-N
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Description

4-{6-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine is a complex heterocyclic compound that features a unique combination of functional groups. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the thiadiazole ring, piperazine moiety, and morpholine ring contributes to its diverse biological activities.

Preparation Methods

The synthesis of 4-{6-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by the cyclization of appropriate precursors under acidic or basic conditions.

    Piperazine Derivatization: The piperazine moiety is introduced through nucleophilic substitution reactions.

    Pyridazine Ring Formation: The pyridazine ring is formed by cyclization reactions involving hydrazine derivatives.

    Morpholine Introduction: The morpholine ring is introduced through nucleophilic substitution or cyclization reactions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

4-{6-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups like nitro or carbonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the heterocyclic rings, leading to the formation of substituted derivatives.

    Cyclization: The compound can undergo cyclization reactions to form additional ring structures, enhancing its complexity and potential biological activity.

Mechanism of Action

The mechanism of action of 4-{6-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects . Additionally, it can interact with microbial enzymes, resulting in antimicrobial activity .

Comparison with Similar Compounds

4-{6-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of multiple pharmacophores, which enhances its potential for diverse biological activities and therapeutic applications.

Properties

IUPAC Name

4-[6-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7OS/c1-2-13(1)16-20-21-17(26-16)24-7-5-22(6-8-24)14-3-4-15(19-18-14)23-9-11-25-12-10-23/h3-4,13H,1-2,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFKQFWLMQYATJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)N3CCN(CC3)C4=NN=C(C=C4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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